molecular formula C15H13NO2 B070636 2-(Benzyloxy)-6-methoxybenzonitrile CAS No. 167832-66-8

2-(Benzyloxy)-6-methoxybenzonitrile

Cat. No.: B070636
CAS No.: 167832-66-8
M. Wt: 239.27 g/mol
InChI Key: IQODCSAPOJQTCB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methoxybenzonitrile is an organic compound that features a benzyloxy group and a methoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-hydroxy-6-methoxybenzonitrile.

    Benzylation: The hydroxyl group of 2-hydroxy-6-methoxybenzonitrile is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for nitrile reduction.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol can facilitate substitution reactions.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 2-(Benzyloxy)-6-methoxybenzylamine.

    Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-6-methoxyphenol.

Scientific Research Applications

2-(Benzyloxy)-6-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methoxybenzonitrile depends on its application:

    In Organic Synthesis: It acts as a precursor or intermediate, undergoing various chemical transformations.

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, although specific pathways and targets would depend on the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(Methoxy)benzonitrile: Lacks the benzyloxy group, leading to different chemical properties and uses.

Properties

IUPAC Name

2-methoxy-6-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQODCSAPOJQTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333963
Record name 2-(benzyloxy)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167832-66-8
Record name 2-(benzyloxy)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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